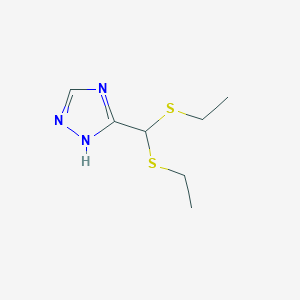![molecular formula C16H15F4N3 B3135304 1-(4-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 400088-80-4](/img/structure/B3135304.png)
1-(4-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Descripción general
Descripción
1-(4-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the fluorophenyl group: This step involves the nucleophilic substitution reaction of the piperazine with 4-fluorobenzyl chloride.
Attachment of the pyridinyl group: The final step is the coupling of the intermediate with 5-(trifluoromethyl)pyridine-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine would depend on its specific biological target. Generally, such compounds can interact with receptors, enzymes, or ion channels, modulating their activity. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Fluorophenyl)piperazine: Lacks the pyridinyl group.
4-(Trifluoromethyl)pyridine: Lacks the piperazine and fluorophenyl groups.
1-(4-Chlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
1-(4-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to the presence of both fluorophenyl and trifluoromethylpyridinyl groups, which can impart distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F4N3/c17-13-2-4-14(5-3-13)22-7-9-23(10-8-22)15-6-1-12(11-21-15)16(18,19)20/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFJQCQDXWCVGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F4N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-methoxybenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3135228.png)
![6-[(2-Ethoxy-1-methyl-2-oxoethyl)sulfanyl]nicotinic acid](/img/structure/B3135234.png)
![2-(3-{[(2-Methylphenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B3135241.png)
![8-(6-fluoro-2-pyridinyl)-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide](/img/structure/B3135254.png)
![Ethyl 3-[5-cyano-3-[(4-methylphenyl)methyl]-2,4-dioxopyrimidin-1-yl]-1-[(4-methylphenyl)methyl]indole-2-carboxylate](/img/structure/B3135260.png)
![ethyl 3-[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1-methyl-1H-indole-2-carboxylate](/img/structure/B3135266.png)
![2-{[(4-fluoro-1,3-benzothiazol-2-yl)methyl]sulfanyl}-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3135270.png)

![N-(3-chloro-2-methylphenyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3135278.png)
![1-[4-(4-methoxyphenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B3135290.png)

![1-(4-chlorophenyl)-3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]urea](/img/structure/B3135294.png)


